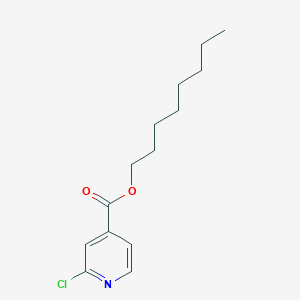

Octyl-2-Chlorisonikotinat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Octyl 2-chloroisonicotinate: is a chemical compound with the molecular formula C14H20ClNO2 and a molecular weight of 269.77 g/mol . It is an ester derivative of isonicotinic acid, where the octyl group is attached to the carboxyl group and the chlorine atom is substituted at the 2-position of the pyridine ring . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Wissenschaftliche Forschungsanwendungen

Octyl 2-chloroisonicotinate has several applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-chloroisonicotinate typically involves the esterification of 2-chloroisonicotinic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond . The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of Octyl 2-chloroisonicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Octyl 2-chloroisonicotinate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position of the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chloroisonicotinic acid and octanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include primary or secondary amines, thiols, and alkoxides.

Major Products:

Nucleophilic Substitution: The major products depend on the nucleophile used.

Hydrolysis: The major products are 2-chloroisonicotinic acid and octanol.

Wirkmechanismus

The mechanism of action of Octyl 2-chloroisonicotinate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, such as signal transduction and metabolic pathways.

Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Octyl isonicotinate: Similar structure but lacks the chlorine atom at the 2-position.

2-Chloroisonicotinic acid: Similar structure but lacks the octyl ester group.

Octyl nicotinate: Similar structure but lacks the chlorine atom and has a different position of the ester group.

Uniqueness: Octyl 2-chloroisonicotinate is unique due to the presence of both the octyl ester group and the chlorine atom at the 2-position of the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

Octyl 2-chloroisonicotinate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. It is a derivative of isonicotinic acid and possesses a chloro substituent, which may influence its biological activity. This article aims to provide a comprehensive overview of the biological activity of Octyl 2-chloroisonicotinate, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for Octyl 2-chloroisonicotinate is C12H14ClN1O2. The structure features an octyl chain attached to the nitrogen of the isonicotinic acid moiety, with a chlorine atom at the 2-position. This structural configuration is crucial for its biological interactions.

Octyl 2-chloroisonicotinate exhibits several mechanisms that contribute to its biological activity:

- G-Protein Coupled Receptor Agonism : Similar to other isonicotinates, this compound may act as an agonist for G-protein coupled receptors (GPCRs), which are vital in mediating cellular responses to various stimuli.

- Insulin Secretion Modulation : Research indicates that compounds with similar structures can enhance insulin secretion from pancreatic beta cells, potentially offering therapeutic benefits in managing diabetes and insulin resistance .

Antidiabetic Potential

Studies have shown that compounds related to Octyl 2-chloroisonicotinate can stimulate insulin release under hyperglycemic conditions. This effect is particularly relevant for Type 2 diabetes management, as it may help regulate blood glucose levels even when glucose availability is low .

Antimicrobial Properties

Preliminary investigations suggest that Octyl 2-chloroisonicotinate exhibits antimicrobial activity against certain bacterial strains. The presence of the chlorine atom may enhance its effectiveness by disrupting microbial cell membranes or interfering with metabolic pathways .

Case Study 1: Insulin Secretion Enhancement

In a controlled study involving diabetic rats, administration of Octyl 2-chloroisonicotinate resulted in a significant increase in insulin levels compared to the control group. The mechanism was attributed to enhanced beta-cell function and increased sensitivity to glucose levels .

Case Study 2: Antimicrobial Efficacy

A laboratory study tested Octyl 2-chloroisonicotinate against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Table 1: Comparison of Biological Activities

Eigenschaften

IUPAC Name |

octyl 2-chloropyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-2-3-4-5-6-7-10-18-14(17)12-8-9-16-13(15)11-12/h8-9,11H,2-7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAINPQGFQVXXBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC(=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642148 |

Source

|

| Record name | Octyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-94-6 |

Source

|

| Record name | Octyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.